Cas no 929975-37-1 (4-(1H-Indol-3-yl)piperidine-1-carboxamide)

4-(1H-Indol-3-yl)piperidine-1-carboxamide is a heterocyclic compound featuring an indole moiety fused to a piperidine carboxamide scaffold. This structure imparts versatility in medicinal chemistry, particularly as a potential intermediate for bioactive molecules targeting neurological and psychiatric disorders. The indole core contributes to binding affinity with serotonin receptors, while the piperidine carboxamide group enhances metabolic stability and solubility. Its well-defined synthetic pathway allows for scalable production with high purity, making it suitable for research applications in drug discovery. The compound’s balanced lipophilicity and hydrogen-bonding capacity further support its utility in optimizing pharmacokinetic properties during lead compound development.
4-(1H-Indol-3-yl)piperidine-1-carboxamide structure
929975-37-1 structure
Product Name:4-(1H-Indol-3-yl)piperidine-1-carboxamide
CAS No:929975-37-1
MF:C14H17N3O
MW:243.304282903671
CID:5700376
PubChem ID:16227737
Update Time:2025-11-06

4-(1H-Indol-3-yl)piperidine-1-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(1H-INDOL-3-YL)PIPERIDINE-1-CARBOXAMIDE
    • 1-Piperidinecarboxamide, 4-(1H-indol-3-yl)-
    • 4-(1H-Indol-3-yl)-1-piperidinecarboxamide
    • Z230846986
    • 929975-37-1
    • EN300-26835
    • 4-(1H-Indol-3-yl)piperidine-1-carboxamide, AldrichCPR
    • DTXSID501272534
    • SCHEMBL18324984
    • AKOS000118091
    • CCG-319850
    • 4-(1H-Indol-3-yl)piperidine-1-carboxamide
    • Inchi: 1S/C14H17N3O/c15-14(18)17-7-5-10(6-8-17)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,16H,5-8H2,(H2,15,18)
    • InChI Key: GFAZTOFKUDWLFB-UHFFFAOYSA-N
    • SMILES: N1(C(N)=O)CCC(C2C3=C(NC=2)C=CC=C3)CC1

Computed Properties

  • Exact Mass: 243.137162174g/mol
  • Monoisotopic Mass: 243.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 62.1Ų

Experimental Properties

  • Density: 1.263±0.06 g/cm3(Predicted)
  • Boiling Point: 474.3±55.0 °C(Predicted)
  • pka: 15.78±0.40(Predicted)

4-(1H-Indol-3-yl)piperidine-1-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
I628355-25mg
4-(1H-Indol-3-yl)piperidine-1-carboxamide
929975-37-1
25mg
$ 50.00 2022-06-04
TRC
I628355-50mg
4-(1H-Indol-3-yl)piperidine-1-carboxamide
929975-37-1
50mg
$ 95.00 2022-06-04
TRC
I628355-250mg
4-(1H-Indol-3-yl)piperidine-1-carboxamide
929975-37-1
250mg
$ 320.00 2022-06-04
Chemenu
CM415652-1g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%+
1g
$445 2022-08-31
Enamine
EN300-26835-0.05g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%
0.05g
$66.0 2023-09-11
Enamine
EN300-26835-0.1g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%
0.1g
$98.0 2023-09-11
Enamine
EN300-26835-0.25g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%
0.25g
$142.0 2023-09-11
Enamine
EN300-26835-0.5g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%
0.5g
$271.0 2023-09-11
Enamine
EN300-26835-1.0g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%
1.0g
$371.0 2023-02-14
Enamine
EN300-26835-2.5g
4-(1H-indol-3-yl)piperidine-1-carboxamide
929975-37-1 95%
2.5g
$726.0 2023-09-11

Additional information on 4-(1H-Indol-3-yl)piperidine-1-carboxamide

4-(1H-Indol-3-yl)piperidine-1-carboxamide: A Comprehensive Overview

The compound 4-(1H-Indol-3-yl)piperidine-1-carboxamide, with the CAS number 929975-37-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an indole moiety with a piperidine ring, resulting in a molecule with diverse functional groups and potential applications. The indole group, known for its aromatic properties, plays a crucial role in the compound's reactivity and biological activity. Meanwhile, the piperidine ring contributes to the molecule's flexibility and ability to form hydrogen bonds, making it a versatile building block in drug design.

Recent studies have highlighted the potential of 4-(1H-Indol-3-yl)piperidine-1-carboxamide in various therapeutic areas. For instance, researchers have explored its role as a potential modulator of G-protein coupled receptors (GPCRs), which are critical targets in drug discovery. The compound's ability to interact with these receptors suggests it could be developed into a lead compound for treating conditions such as hypertension, pain, and neurodegenerative diseases. Furthermore, its carboxamide group provides additional sites for chemical modification, enabling the creation of derivatives with enhanced bioavailability and efficacy.

The synthesis of 4-(1H-Indol-3-yl)piperidine-1-carboxamide involves a multi-step process that typically begins with the preparation of the indole derivative. This is followed by coupling reactions to introduce the piperidine ring and the carboxamide group. Recent advancements in catalytic methods have made this synthesis more efficient and scalable, reducing production costs and improving purity. Such improvements are essential for transitioning from laboratory-scale synthesis to industrial production.

In terms of structural analysis, the compound exhibits interesting electronic properties due to the conjugation between the indole's nitrogen atom and the piperidine ring. This conjugation not only stabilizes the molecule but also influences its optical properties, making it a candidate for applications in materials science. For example, derivatives of this compound have been studied as potential components in organic light-emitting diodes (OLEDs) due to their ability to emit light under electrical stimulation.

Beyond its chemical properties, 4-(1H-Indol-3-yl)piperidine-1-carboxamide has shown promise in biological assays. Preclinical studies indicate that it possesses moderate inhibitory activity against certain enzymes implicated in inflammatory diseases. This suggests that further optimization could yield compounds with potent anti-inflammatory effects. Additionally, its ability to penetrate cellular membranes makes it a valuable tool for studying intracellular signaling pathways.

The CAS number 929975-37-1 serves as a unique identifier for this compound within chemical databases, facilitating its identification and retrieval by researchers worldwide. This standardization is crucial for ensuring consistency in scientific communication and collaboration across different laboratories and institutions.

In conclusion, 4-(1H-Indol-3-yl)piperidine-1-carboxamide represents a compelling example of how structural diversity can lead to multifaceted applications in chemistry and biology. As research continues to uncover its potential, this compound is poised to make significant contributions to both academic exploration and industrial innovation.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.